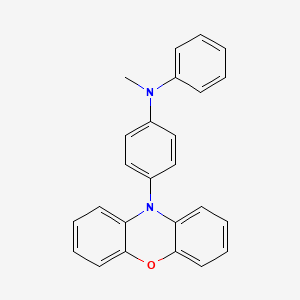

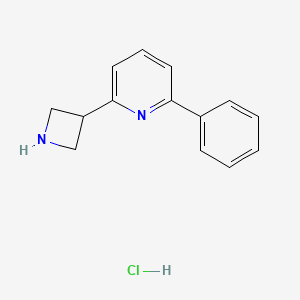

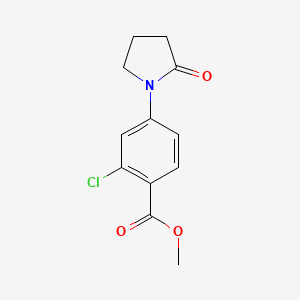

![molecular formula C27H27ClN2O6 B13708861 6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)

6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FAM amine, 6-isomer, also known as N-(6-aminohexyl)-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide, is a fluorescent dye derived from fluorescein. It is widely used in the biomedical industry for labeling nucleotides, proteins, and antibodies. This compound is particularly valuable in techniques such as fluorescence in situ hybridization (FISH) and immunohistochemistry (IHC), which are essential for studying gene expression and protein localization.

Vorbereitungsmethoden

FAM amine, 6-isomer, can be synthesized through various methods. One common approach involves the modification of fluorescein derivatives. The amine group in FAM amine, 6-isomer, allows it to react with electrophiles such as activated esters. Additionally, the amine can be conjugated to carbonyl compounds (aldehydes and ketones) by reductive amination . Industrial production methods often involve the use of high-purity reactive succinimidyl esters of fluorescein dyes, which are then purified through efficient cartridge purification techniques .

Analyse Chemischer Reaktionen

FAM amine, 6-isomer, undergoes several types of chemical reactions:

Substitution Reactions: The amine group can react with electrophiles like activated esters.

Reductive Amination: The amine can be conjugated to carbonyl compounds (aldehydes and ketones) through reductive amination.

Transamination: The compound can modify biomolecules through enzymatic transamination

Common reagents used in these reactions include activated esters, aldehydes, and ketones. The major products formed from these reactions are conjugated biomolecules, such as labeled nucleotides and proteins .

Wissenschaftliche Forschungsanwendungen

FAM amine, 6-isomer, has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe for labeling biomolecules.

Biology: It is employed in techniques like FISH and IHC to study gene expression and protein localization.

Medicine: It is used in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.

Industry: It is utilized in the production of fluorescently labeled oligonucleotides and nucleic acids for various applications .

Wirkmechanismus

The mechanism of action of FAM amine, 6-isomer, involves its ability to modify biomolecules through enzymatic transamination and its reactivity with electrophiles. The addition of the amine group makes the compound more reactive with carboxylic acids, activated NHS esters, and other carbonyl groups. This allows it to form stable conjugates with biomolecules, which can then be detected and visualized using fluorescence techniques .

Vergleich Mit ähnlichen Verbindungen

FAM amine, 6-isomer, is unique due to its high fluorescence quantum yield and its ability to form stable conjugates with biomolecules. Similar compounds include:

5-FAM (5-carboxyfluorescein): Another isomer of fluorescein used for similar applications.

6-FAM (6-carboxyfluorescein): A single isomer of carboxyfluorescein used in sequencing and labeling nucleotides.

FITC (fluorescein isothiocyanate): A commonly used fluorescent dye for labeling proteins, though it has lower stability compared to FAM derivatives .

FAM amine, 6-isomer, stands out due to its superior stability and reactivity, making it a preferred choice for many applications in scientific research and industry.

Eigenschaften

Molekularformel |

C27H27ClN2O6 |

|---|---|

Molekulargewicht |

511.0 g/mol |

IUPAC-Name |

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |

InChI |

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |

InChI-Schlüssel |

BHBCBUGWIUDCSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)

![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)